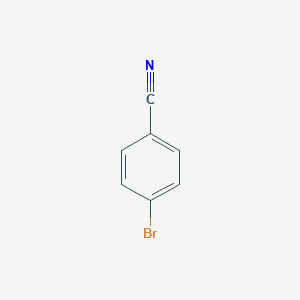

4-Bromobenzonitrile

概述

描述

4-Bromobenzonitrile (C₇H₄BrN) is an aromatic compound featuring a bromine atom and a nitrile group at the para positions of the benzene ring. The electron-withdrawing nature of the nitrile group significantly enhances the reactivity of the aryl bromide in cross-coupling reactions, such as Suzuki-Miyaura and Negishi-type couplings, by facilitating oxidative addition steps in catalytic cycles . This compound is widely employed in pharmaceutical synthesis (e.g., iniparib , PROTAC ligands ), polymer chemistry , and peptide modifications . Its versatility stems from the dual functionality of the bromine (as a leaving group) and the nitrile (as a directing and stabilizing group), making it a cornerstone in synthetic organic chemistry.

准备方法

Synthetic Routes and Reaction Conditions: 4-Bromobenzonitrile can be synthesized through several methods. One common method involves the bromination of benzonitrile using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at elevated temperatures to ensure complete substitution .

Industrial Production Methods: In industrial settings, this compound is produced by the direct bromination of benzonitrile. The process involves the use of bromine and a suitable catalyst under controlled conditions to achieve high yields and purity. The reaction is typically carried out in a solvent such as acetic acid or carbon tetrachloride .

化学反应分析

Nucleophilic Aromatic Substitution

The bromine atom in 4-bromobenzonitrile undergoes substitution reactions under palladium catalysis. For example:

-

Alkoxylation : Reaction with 2-propanol and sodium hydride (NaH) in the presence of Pd₂(dba)₃ and (S)-BINAP ligand yields 4-isopropoxybenzonitrile with 80% isolated yield at 50°C .

-

Cyanation : Cross-coupling with potassium ferrocyanide (K₄FeCN₆) in DMF at 120°C forms biphenyl derivatives, though yields vary depending on catalysts .

Key Conditions :

| Reaction Type | Catalyst System | Temperature | Yield |

|---|---|---|---|

| Alkoxylation | Pd₂(dba)₃, (S)-BINAP | 50°C | 80% |

| Cyanation | Supported Pd catalyst | RT | 67±7% |

Catalytic Hydration to Amides

This compound undergoes hydration to form 4-bromobenzamide using platinum-based catalysts. Reaction efficiency depends on the catalyst system and duration:

-

Pt(COD)Cl₂/AgNO₃ : Achieves >99% yield within 1 hour at room temperature .

-

Pt(PPh₃)₄ : Delivers similar yields (>99%) under identical conditions .

Hydration Performance :

| Catalyst System | Reaction Time | Yield |

|---|---|---|

| Pt(COD)Cl₂/AgNO₃ | 1 hour | >99% |

| Pt(COD)Cl₂ (alone) | 24 hours | 99% |

| Pt(COD)Cl₂ (alone) | 2 hours | 51% |

C–H Bond Arylation

This compound participates in palladium-catalyzed direct arylation of heterocycles. For instance:

-

Thiophene Arylation : Reacting with 2,5-dimethylthiophene using aryl bromides yields 3-arylated products, though yields are moderate (38–50%) .

Limitations :

-

Electron-deficient aryl bromides (e.g., 4-trifluoromethylbromobenzene) show reduced reactivity compared to electron-neutral substrates.

Reductive Transformations

While not explicitly detailed in the provided sources, nitriles like this compound typically undergo:

-

Hydrogenation : Conversion to primary amines (e.g., 4-bromobenzylamine) using H₂ and catalysts like Raney Ni.

-

Grignard Addition : Formation of ketones after hydrolysis.

Stability and Side Reactions

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

4-Bromobenzonitrile is primarily utilized as a reagent in organic synthesis. It acts as an aryl halide, facilitating various chemical reactions such as nucleophilic substitutions and cross-coupling reactions. Its para-substitution pattern enhances its reactivity compared to other bromobenzonitriles.

Key Reactions and Yields

| Reaction Type | Product | Conditions | Yield |

|---|---|---|---|

| Nucleophilic Substitution | 4-Bromoaniline | NaH, Pd catalyst at 50°C | 80% |

| Cross-Coupling | Biphenyl derivatives | Pd-catalyzed reactions | Variable |

| Hydration | 4-Bromobenzamide | Pt(COD)Cl2 catalyst | >99% |

Biological Applications

Synthesis of Bioactive Compounds

In medicinal chemistry, this compound serves as a precursor for synthesizing biologically active molecules. Its derivatives have been explored for potential pharmaceutical applications. For instance, it has been used in the synthesis of compounds that exhibit anti-inflammatory and anti-cancer properties.

Case Study: Synthesis of 4-Bromobenzamide

A study demonstrated the catalytic hydration of this compound to yield 4-bromobenzamide with a yield exceeding 99% using Pt(COD)Cl2 as a catalyst. This transformation highlights its relevance in developing pharmaceuticals.

Material Science

Liquid Crystals and Polymers

The compound has also found applications in material science, particularly in the development of liquid crystals. The unique properties of this compound enable it to be used in synthesizing liquid crystal compounds that are crucial for display technologies.

Feasible Synthetic Routes for Liquid Crystals

- Route: Synthesis involving palladium-catalyzed cross-coupling.

- Yield: High yields reported in various studies.

作用机制

The mechanism of action of 4-Bromobenzonitrile in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the bromine atom and the nucleophile. The nitrile group can also participate in various reactions, such as reduction to form amines .

相似化合物的比较

Comparison with Similar Compounds

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

4-Bromobenzonitrile demonstrates superior reactivity compared to aryl bromides with electron-donating substituents. For example, in Pd-catalyzed Suzuki-Miyaura couplings with phenylboronic acid, This compound achieves 94% yield under optimized conditions, whereas 4-bromoanisole (bearing an electron-donating methoxy group) yields only 30–50% under identical conditions (Table 1) . The nitrile group lowers the energy barrier for oxidative addition, a rate-determining step in palladium catalysis, by polarizing the C–Br bond .

Table 1: Suzuki-Miyaura Reaction Yields for Selected Aryl Bromides

| Substrate | Substituent Type | Yield (%) | Reference |

|---|---|---|---|

| This compound | Electron-withdrawing (CN) | 94 | |

| 4-Bromoanisole | Electron-donating (OMe) | 30–50 | |

| Bromobenzene | Neutral (H) | 11 |

Photoreduction Efficiency in Photoredox Catalysis

In photoreduction reactions driven by visible/NIR light, this compound exhibits high yields (69–81%) due to its electron-deficient aromatic system, which stabilizes radical intermediates. Similar compounds like 2-bromobenzonitrile and 4-bromobenzaldehyde also show strong performance (Table 2), whereas electron-rich substrates (e.g., 4-iodo-N,N-dimethylaniline) require higher reductive potentials and exhibit lower efficiency .

Table 2: Photoreduction Yields of Inert Aryl Halides

| Substrate | Substituent | Yield (%) | Reference |

|---|---|---|---|

| This compound | CN | 69–81 | |

| 2-Bromobenzonitrile | CN | 76 | |

| 4-Bromobenzaldehyde | CHO | 56 | |

| 4-Iodo-N,N-dimethylaniline | NMe₂ | <50 |

Performance in Negishi-Type Cross-Coupling Reactions

Ag/AgCl), avoiding disproportionation of Co(I) intermediates. In contrast, electron-rich iodides like 4-iodo-N,N-dimethylaniline (−2.57 V) require ligands to stabilize the catalytic cycle, highlighting the advantage of electron-withdrawing groups in such systems .

Functional Group Compatibility in Peptide Modifications

This compound enables efficient modification of polypeptides (e.g., 9-amino-acid chains) with complete conversion, outperforming aryl bromides with azide or lysine/proline/arginine-containing groups, which hinder reactivity . This specificity makes it ideal for bioconjugation in drug discovery.

生物活性

4-Bromobenzonitrile (C7H4BrN) is an organic compound that features a bromine atom substituted at the para position of the benzene ring. This compound is primarily known for its applications in organic synthesis, but its biological activity has garnered attention in recent years. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is a white to light yellow crystalline solid. It is characterized by its reactivity due to the presence of both the bromine atom and the nitrile group, which can participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features that allow it to interact with biological molecules. Key mechanisms include:

- Aryl Halide Reactivity : As an aryl halide, this compound can undergo nucleophilic substitution reactions, making it a useful intermediate in synthesizing biologically active compounds.

- Inhibition of Enzymatic Activity : Some studies have indicated that derivatives of this compound can inhibit specific enzymes, such as those involved in neurotoxic pathways. For example, certain analogs have shown promise as inhibitors of botulinum neurotoxin A light chain (BoNT/A LC) endopeptidase .

1. Synthesis of Bioactive Compounds

This compound serves as a versatile building block in the synthesis of various bioactive molecules. It has been utilized in creating compounds with potential therapeutic applications, including:

- g-Secretase Inhibitors : These compounds are involved in Alzheimer's disease treatment by modulating amyloid precursor protein processing .

- Receptor Antagonists : It has been used to develop antagonists for human vanilloid receptor 1 and adenosine A1 receptor, which are targets for pain management and cardiovascular therapies .

2. Case Studies

Several studies highlight the biological activity of this compound and its derivatives:

- Catalytic Hydration : Research demonstrated that this compound could be converted into 4-bromobenzamide with high yields using platinum-based catalysts. This transformation showcases its utility in synthesizing compounds with potential pharmacological effects .

| Reaction | Catalyst | Yield |

|---|---|---|

| Hydration to 4-bromobenzamide | Pt(COD)Cl2 | 51% |

| Hydration to 4-bromobenzamide | Pt(PPh3)4 | >99% |

- Neurotoxin Inhibition : In a study evaluating various compounds for their ability to inhibit BoNT/A LC, certain derivatives of this compound exhibited significant inhibitory effects, suggesting potential applications in treating neurotoxic conditions .

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicity profile. Chronic exposure to brominated compounds has been associated with adverse effects, including fetal abnormalities when administered in high doses during pregnancy . Therefore, any therapeutic application must carefully assess safety and dosage.

常见问题

Basic Research Questions

Q. How can 4-bromobenzonitrile be synthesized and characterized for research purposes?

- Methodological Answer : Synthesis typically involves bromination of benzonitrile derivatives under controlled conditions (e.g., using brominating agents like NBS or Br₂ in inert solvents). Purification is achieved via recrystallization or column chromatography. Characterization requires 1H/13C NMR to confirm substitution patterns and HPLC-MS to assess purity (>98% as per commercial standards) . Melting point determination (e.g., 115–117°C for related brominated nitriles) and FT-IR for functional group validation are also critical .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to its acute toxicity (mouse oral LD₅₀ = 237 mg/kg) . Avoid inhalation of decomposition products (CO, NOₓ, HBr) during thermal degradation . For spills, neutralize with inert adsorbents and dispose as hazardous waste (UN 3261, Packing Group III) .

Q. Which analytical techniques are most reliable for quantifying this compound in reaction mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ ≈ 220–250 nm) is optimal for separation. Coupling with mass spectrometry (HPLC-MS) enhances sensitivity for trace analysis . For structural confirmation, 13C NMR (δ ~110–120 ppm for nitrile carbons) and X-ray crystallography (for crystalline derivatives) provide definitive data .

Advanced Research Questions

Q. How does this compound participate in photoredox-catalyzed dehalogenation reactions?

- Methodological Answer : In photoredox systems (e.g., Ru(bpy)₃²⁺ or organic dyes), this compound undergoes single-electron transfer (SET) to form a radical anion intermediate, facilitating C–Br bond cleavage. Key steps:

- Optimize light source (visible λ = 450–500 nm) and catalyst loading (1–5 mol%).

- Monitor reaction progress via TLC/GC-MS and quantify bromide release via ion chromatography.

- Note: Catalyst degradation competes with substrate activation; use UV-vis spectroscopy to track photocatalyst stability .

Q. What explains substrate-specific reactivity differences in cross-coupling reactions involving this compound?

- Methodological Answer : Electron-withdrawing groups (e.g., –CN) enhance electrophilicity at the brominated position, accelerating oxidative addition in Pd-catalyzed couplings. Design competition experiments (e.g., vs. 4-bromoanisole) to quantify relative rates via kinetic isotope effects (KIE) or Hammett plots . For mechanistic clarity, use DFT calculations to model transition states and electronic effects.

Q. How do radical-mediated chain reactions involving this compound proceed?

- Methodological Answer : Under radical initiators (e.g., AIBN), this compound undergoes chain debromination via hydroxyl radical (•OH) attack. Key steps:

- Use ESR spectroscopy to detect transient radicals.

- Track HBr release via pH-dependent titration or ion-selective electrodes .

- Note: Chain propagation is sensitive to solvent polarity; prioritize aqueous or polar aprotic media .

Q. How can kinetic inconsistencies in hydroxylation reactions with this compound be resolved?

- Methodological Answer : In metallaphotocatalytic hydroxylation, rate dependence on substrate and water concentration (e.g., rate ∝ [ArBr]¹.⁴⁵⁸[H₂O]¹.¹⁸⁷) suggests a concerted mechanism. Use stopped-flow kinetics or time-resolved spectroscopy to probe intermediate formation. Validate via isotopic labeling (e.g., D₂O vs. H₂O) to isolate solvent effects .

Q. How should conflicting toxicological data for this compound be addressed in risk assessments?

- Methodological Answer : While acute toxicity (LD₅₀) is documented, chronic effects remain unstudied . Prioritize Ames tests for mutagenicity and in vitro hepatocyte assays for organ toxicity. Correlate findings with QSAR models to predict bioactivity based on structural analogs (e.g., 4-chlorobenzonitrile) .

属性

IUPAC Name |

4-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c8-7-3-1-6(5-9)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSCPPCMBMFJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211352 | |

| Record name | Benzonitrile, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-00-7 | |

| Record name | 4-Bromobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BROMOBENZONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32L8XG37J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。